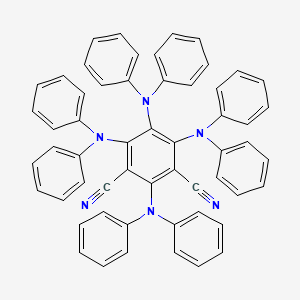

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile

Descripción

The exact mass of the compound this compound is 796.33144530 g/mol and the complexity rating of the compound is 1270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4,5,6-tetrakis(N-phenylanilino)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H40N6/c57-41-51-53(59(43-25-9-1-10-26-43)44-27-11-2-12-28-44)52(42-58)55(61(47-33-17-5-18-34-47)48-35-19-6-20-36-48)56(62(49-37-21-7-22-38-49)50-39-23-8-24-40-50)54(51)60(45-29-13-3-14-30-45)46-31-15-4-16-32-46/h1-40H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMQCVKHGOMNER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H40N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Expanding Role of Organic Semiconductors and Photocatalysts

The fields of organic semiconductors and photocatalysis are driven by the pursuit of materials that are efficient, cost-effective, and environmentally benign. Organic semiconductors, built from carbon-based molecules and polymers, offer advantages such as mechanical flexibility, tuneability of properties through chemical synthesis, and large-area processability. acs.orgheeneygroup.com These characteristics make them ideal for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgrsc.org

Similarly, photocatalysts that harness light to drive chemical reactions are of paramount importance. While many traditional photocatalysts are based on expensive and rare metals like iridium and ruthenium, there is a growing interest in developing metal-free organic alternatives. rsc.org These organic photocatalysts can offer a broader range of redox properties and contribute to more sustainable chemical synthesis. rsc.orgrsc.org

Isophthalonitrile Based Chromophores: a Versatile Class of Compounds

Isophthalonitrile derivatives represent a significant class of chromophores—molecules that absorb and emit light. Their academic relevance stems from their versatile electronic properties, which can be readily modified through chemical synthesis. The isophthalonitrile core acts as an electron-accepting unit, and by attaching various electron-donating groups to the benzene (B151609) ring, researchers can create molecules with tailored energy levels and photophysical behaviors. This donor-acceptor architecture is fundamental to their function in a variety of applications, including as fluorophores and photocatalysts. rsc.orgbath.ac.uk The ability to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels allows for the rational design of molecules for specific electronic and photochemical tasks. bath.ac.uk

Unveiling the Structure of 4dpaipn

Nomenclature and Distinctive Molecular Architecture

The systematic name for 4DPAIPN is 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile. bath.ac.uk Other accepted names include 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene and 2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile. rsc.orgbath.ac.ukbath.ac.uk The molecule's structure consists of a central benzene (B151609) ring fully substituted with four diphenylamine (B1679370) groups and two nitrile (cyano) groups. ossila.com The two nitrile groups are located at the meta-positions (1 and 3) of the benzene ring, defining it as an isophthalonitrile derivative. The four diphenylamine groups occupy the remaining positions (2, 4, 5, and 6) on the benzene ring. ossila.com

Table 1: Chemical Identity of 4DPAIPN

| Property | Value |

| Full Name | This compound |

| Acronym | 4DPAIPN |

| CAS Number | 1846598-27-3 |

| Chemical Formula | C₅₆H₄₀N₆ |

| Molecular Weight | 796.96 g/mol |

Data sourced from multiple references. ossila.comhuatengsci.comnih.govchemscene.com

This highly substituted structure is sterically crowded, which influences its three-dimensional conformation and photophysical properties. The structure of 4DPAIPN is very similar to another well-known photocatalyst, 4CzIPN (2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile), with the key difference being the nature of the donor groups: diphenylamine in 4DPAIPN versus carbazole (B46965) in 4CzIPN. ossila.comresearchgate.net

The Donor-Acceptor Design Principle in 4DPAIPN

The functionality of 4DPAIPN is a direct consequence of its donor-acceptor (D-A) design. rsc.org In this architecture, the four diphenylamine groups act as strong electron donors, while the isophthalonitrile core, with its two electron-withdrawing nitrile groups, serves as the electron acceptor. rsc.org This arrangement creates a significant intramolecular charge transfer (ICT) character upon photoexcitation.

Table 2: Key Physicochemical Properties of 4DPAIPN

| Property | Value |

| Appearance | Yellow powder/crystals |

| Absorption Maximum (λmax) | ~390-405 nm |

| Fluorescence Emission (λem) in acetonitrile | 470 nm, 536 nm |

| HOMO/LUMO Potentials (vs. SCE) | E1/2(P/P-) = -1.52 V, E1/2(*P/P-) = 1.21 V |

Data sourced from multiple references. bath.ac.ukossila.comresearchgate.net

This deliberate molecular design makes 4DPAIPN an excellent candidate for applications requiring efficient charge separation and transfer, such as in photocatalysis, where it can act as a potent metal-free photoredox catalyst. rsc.orgrsc.org Its excellent redox window, chemical stability, and broad applicability have established it as a powerful tool in modern organic synthesis. rsc.orgrsc.org

Established Synthetic Pathways for 4DPAIPN

The primary and most established synthetic route to 4DPAIPN is a multi-step process that hinges on fundamental reactions in organic chemistry, namely deprotonation and nucleophilic aromatic substitution (SNAr). This pathway is favored for its reliability and the accessibility of the starting materials.

The synthesis commences with the deprotonation of diphenylamine. This step is crucial as it generates the diphenylamide anion, a potent nucleophile required for the subsequent substitution reaction. A strong base is necessary to abstract the acidic proton from the secondary amine of diphenylamine. Sodium hydride (NaH) is commonly the base of choice for this purpose, offering efficient and irreversible deprotonation. researchgate.net The reaction is typically carried out in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), which can effectively solvate the resulting sodium diphenylamide. researchgate.net

Step 1: Deprotonation Diphenylamine + NaH → Sodium Diphenylamide + H₂

Step 2: Nucleophilic Aromatic Substitution 4 Sodium Diphenylamide + 2,4,5,6-Tetrafluoroisophthalonitrile → this compound + 4 NaF

This multi-step sequence is a robust method for the preparation of 4DPAIPN, providing a direct route to this complex molecular architecture.

The efficiency of the 4DPAIPN synthesis is highly dependent on the careful control of reaction conditions and the stoichiometry of the reagents. Researchers have investigated these parameters to optimize the yield and purity of the final product.

The choice of solvent is critical, with DMF being a common option due to its ability to dissolve the reactants and intermediates. The temperature for the deprotonation step is typically maintained at a moderately elevated level, around 50-60 °C, to ensure complete formation of the diphenylamide anion. researchgate.net Subsequently, the nucleophilic aromatic substitution is often carried out at a slightly lower temperature, in the range of 40-50 °C, and for a duration that can extend from 4 to 16 hours to ensure the reaction goes to completion. researchgate.net

The stoichiometry of the reagents is another key factor. An excess of diphenylamine and sodium hydride is generally used to drive the reaction towards the formation of the fully substituted product. Typically, 5 to 6 equivalents of diphenylamine and 7 to 8 equivalents of sodium hydride are employed for every equivalent of 2,4,5,6-tetrafluoroisophthalonitrile. researchgate.net This excess ensures that a sufficient concentration of the nucleophile is present throughout the reaction to displace all four fluorine atoms.

Below is an interactive data table summarizing typical reaction conditions and stoichiometries reported in the literature.

| Parameter | Condition | Purpose |

| Starting Material | 2,4,5,6-Tetrafluoroisophthalonitrile | Electrophilic aromatic core |

| Nucleophile | Diphenylamine | Source of the diphenylamino groups |

| Base | Sodium Hydride (NaH) | Deprotonation of diphenylamine |

| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium |

| Stoichiometry (Diphenylamine) | 5-6 equivalents | Ensures complete substitution |

| Stoichiometry (NaH) | 7-8 equivalents | Drives deprotonation to completion |

| Deprotonation Temperature | 50-60 °C | Facilitates anion formation |

| Substitution Temperature | 40-50 °C | Controls the rate of SNAr |

| Reaction Time | 4-16 hours | Allows for complete reaction |

Strategies for Purification and Isolation of High-Purity 4DPAIPN for Research Applications

The crude 4DPAIPN obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent. Therefore, rigorous purification is necessary to achieve the high purity required for its applications in research, particularly in photocatalysis where impurities can significantly affect the catalytic activity.

The initial workup of the reaction mixture often involves quenching with a mixture of isopropanol (B130326) and water, which causes the crude product to precipitate out of the solution. researchgate.net This precipitate is then collected by filtration.

Further purification is generally achieved through a combination of recrystallization and column chromatography. Recrystallization is an effective method for removing impurities that have different solubility profiles from the desired product. A common solvent system for the recrystallization of 4DPAIPN is a mixture of dichloromethane (B109758) (CH₂Cl₂) and a less polar solvent such as pentane (B18724) or hexanes. researchgate.net The crude product is dissolved in a minimal amount of hot dichloromethane, and then the less polar solvent is added to induce crystallization as the solution cools.

For even higher purity, silica (B1680970) gel column chromatography is employed. The choice of eluent is critical for achieving good separation. A mixture of dichloromethane and hexanes is a frequently used eluent system. researchgate.net The polarity of the eluent can be adjusted to effectively separate 4DPAIPN from any remaining impurities.

The following table outlines the common purification strategies for 4DPAIPN.

| Purification Method | Details | Outcome |

| Precipitation | Quenching the reaction mixture with isopropanol/water. researchgate.net | Isolation of crude 4DPAIPN. |

| Recrystallization | Using a solvent system like CH₂Cl₂/pentane or CH₂Cl₂/hexanes. researchgate.net | Removal of soluble and insoluble impurities, leading to a significant increase in purity. |

| Silica Gel Chromatography | Eluting with a solvent mixture such as CH₂Cl₂/hexanes. researchgate.net | Separation of 4DPAIPN from closely related impurities, yielding a highly pure product suitable for research applications. |

Considerations for Scalability in Laboratory and Research Production

While the synthesis of 4DPAIPN is well-established on a laboratory scale, scaling up the production for research purposes presents several considerations that need to be addressed to maintain efficiency, safety, and product quality. The adaptability of the synthesis for larger-scale implementation is a topic of interest. aip.orgresearchgate.net

One of the primary challenges in scaling up is the management of the exothermic nature of the deprotonation reaction with sodium hydride, which generates hydrogen gas. Proper temperature control and adequate ventilation are crucial for safety. The viscosity of the reaction mixture can also increase at larger scales, which may affect stirring efficiency and heat transfer. Therefore, appropriate reactor design and agitation are important considerations.

The purification process also needs to be adapted for larger quantities. Recrystallization on a larger scale may require careful optimization of cooling rates to control crystal size and purity. Similarly, scaling up column chromatography can be resource-intensive in terms of solvent consumption and the amount of silica gel required. Alternative purification techniques, such as slurry washes with appropriate solvents, might be explored to reduce the reliance on large-scale chromatography.

Furthermore, the economic viability of the synthesis at a larger scale is influenced by the cost of reagents, particularly the fluorinated starting material and the large excess of diphenylamine and sodium hydride. Process optimization to reduce the excess of these reagents without compromising the yield would be beneficial for the scalability of the synthesis. The potential for continuous flow chemistry to address some of these scalability challenges, such as improved heat and mass transfer, is an area of active research in organic synthesis and could be applicable to the production of 4DPAIPN. pharmafeatures.com

Photophysical Properties and Mechanistic Investigations of 4dpaipn

Electronic Structure and Molecular Orbital Analysis in 4DPAIPN Systems

The electronic properties of 4DPAIPN are dictated by its distinct donor-acceptor (D-A) structure. Due to steric interactions between the bulky diphenylamino groups, the molecule adopts a highly twisted three-dimensional conformation. chemrxiv.org This twisting minimizes the electronic coupling between the donor and acceptor moieties. chemrxiv.org

As a result of this structural arrangement, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are spatially segregated. Computational analyses show that the HOMO density is primarily localized on the electron-rich diphenylamino donor groups, while the LUMO density is concentrated on the electron-deficient isophthalonitrile acceptor core. chemrxiv.orgresearchgate.net This separation of the frontier molecular orbitals is a hallmark of charge-transfer (CT) compounds and is fundamental to the photophysical behavior of 4DPAIPN, particularly its small singlet-triplet energy splitting (ΔE_ST), which is a prerequisite for TADF. chemrxiv.org

Excited State Dynamics and Radiative/Non-Radiative Decay Pathways

Upon absorption of visible light, 4DPAIPN is promoted to an excited singlet state (S₁). rsc.org From this state, the molecule can relax through several competing radiative and non-radiative pathways. The primary radiative decay from the S₁ state is prompt fluorescence (PF), which occurs on a nanosecond timescale. rsc.org

However, the small energy gap between the S₁ and the lowest triplet state (T₁) allows for efficient intersystem crossing (ISC) to the T₁ state. acs.org Due to the thermally activated nature of the fluorescence in this compound, the T₁ state can be efficiently depopulated via reverse intersystem crossing (RISC) back to the S₁ state, leading to a long-lived emission known as thermally activated delayed fluorescence (TADF). acs.orgnih.gov

The first excited singlet state (S₁) of 4DPAIPN is characterized by a short lifetime and is responsible for prompt fluorescence. In a degassed N,N-dimethylacetamide (DMA) solution, the lifetime of this prompt fluorescence (τ_PF) has been measured at 2.9 ns. acs.org This S₁ state is a potent oxidant and reductant and can be reductively quenched by electron donors. acs.orgacs.orgnih.gov

The lowest triplet excited state (T₁), populated via ISC from S₁, is significantly longer-lived. While phosphorescence from the T₁ state is not typically observed at room temperature, its population is crucial for the TADF mechanism. acs.org The long lifetime of the triplet state allows it to participate in photochemical reactions, and like the S₁ state, it can be reductively quenched. acs.orgacs.org Studies have shown that both ¹4DPAIPN* and ³4DPAIPN* are reductively quenched by the sacrificial electron donor 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) with high rate constants. acs.org The delayed fluorescence (TADF) lifetime (τ_TADF) has been reported to be 84 μs in a degassed DMA solution. acs.org

| Parameter | Value | Solvent | Citation |

|---|---|---|---|

| Prompt Fluorescence Lifetime (τ_PF) | 2.9 ns | DMA (degassed) | acs.org |

| TADF Lifetime (τ_TADF) | 84 μs | DMA (degassed) | acs.org |

| TADF Lifetime (τ_delayed) | 121.5 μs | Not Specified | researchgate.net |

| Emission Quantum Yield (Φ_em^Ar) | 48.9% | DMA (degassed) | acs.org |

| Emission Quantum Yield (Φ_em^air) | 6.8% | DMA (in air) | acs.org |

| Calculated TADF Quantum Yield (Φ_TADF) | 42.1% | DMA | acs.org |

The mechanism of TADF in 4DPAIPN is a direct consequence of its molecular design. The spatial separation of the HOMO and LUMO leads to a very small exchange energy, resulting in a minimal energy gap (ΔE_ST) between the S₁ and T₁ states. nih.gov This small ΔE_ST allows for the efficient thermal up-conversion of excitons from the non-emissive T₁ state back to the emissive S₁ state through a process known as reverse intersystem crossing (RISC). acs.orgnih.govresearchgate.net

The cycle is as follows:

Photoexcitation populates the S₁ state.

A portion of the S₁ population decays via prompt fluorescence.

A significant portion undergoes rapid intersystem crossing (ISC) to the T₁ state.

The triplet excitons in the T₁ state, using thermal energy from the surroundings, undergo RISC to repopulate the S₁ state.

The repopulated S₁ state then emits photons, which is observed as a long-lasting delayed fluorescence. beilstein-journals.org

Photogeneration of Radical Anions and Solvated Electrons

In the context of photoredox catalysis, the excited state of 4DPAIPN is often used to generate highly reducing species. This typically involves an initial electron transfer event to form the radical anion of the photocatalyst, which can then participate in subsequent reductive transformations.

The formation of the 4DPAIPN radical anion (4DPAIPN•⁻) is a key step in its photocatalytic cycle. Upon photoexcitation to either the S₁ or T₁ state, the photocatalyst becomes a powerful oxidant. researchgate.net In the presence of a suitable sacrificial electron donor, such as N,N-diisopropylethylamine (DIPEA) or tetrabutylammonium (B224687) oxalate (B1200264) (TBAOx), the excited *4DPAIPN undergoes a reductive quenching process. rsc.orgresearchgate.netrsc.org The electron donor transfers a single electron to the excited photocatalyst, resulting in the formation of the persistent 4DPAIPN•⁻ radical anion. researchgate.net

This radical anion is a stable species with a sufficiently long lifetime to be observed visually and is characterized by a distinct, red-shifted absorption spectrum compared to its neutral ground state. researchgate.netrsc.org The ground state reduction potential for the P/P•⁻ couple has been reported as -1.66 V vs SCE, indicating that the radical anion is a strong reducing agent. researchgate.net

For a long time, it was proposed that a second photoexcitation of the 4DPAIPN•⁻ radical anion would generate a highly energetic excited radical anion (*4DPAIPN•⁻), acting as a "super-reductant" in a process known as consecutive photoinduced electron transfer (ConPeT). rsc.orgrsc.org However, recent in-depth spectroscopic and computational studies have challenged this model. rsc.orgrsc.org

These studies demonstrate that the excited states of the 4DPAIPN•⁻ radical anion are extremely short-lived, with decay times of approximately 21 ps. rsc.orgresearchgate.net This lifetime is generally too short to allow for diffusional encounters with a substrate in solution. nih.gov Instead, a new mechanism has been proposed where the photoexcited radical anion (*4DPAIPN•⁻) undergoes electron ejection into the solvent, specifically in polar solvents like acetonitrile, to generate solvated electrons. rsc.orgrsc.orgresearchgate.net

These solvated electrons are extremely potent reducing agents and are now believed to be the key species responsible for the exceptional reducing capability of the 4DPAIPN photocatalytic system. rsc.orgcnr.it This process, termed consecutive photoinduced generation of solvated electrons (ConPies), has a quantum yield of approximately 20% for *4DPAIPN•⁻ in acetonitrile. rsc.orgcnr.it The solvated electron, being a small and highly mobile species, can then efficiently reduce substrates that are otherwise difficult to activate. rsc.orgresearchgate.net This mechanism reconciles the observed high reactivity with the measured short lifetime of the excited radical anion. rsc.orgrsc.org

| Species | Property | Value | Citation |

|---|---|---|---|

| 4DPAIPN•⁻* (Excited Radical Anion) | Lifetime (fast decay component) | ~21 ps | rsc.org |

| 4DPAIPN•⁻* (Excited Radical Anion) | Quantum Yield of Solvated Electron Production | 20% (in MeCN) | rsc.orgcnr.it |

Photochemical Stability and Degradation Processes under Irradiation of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile

The compound this compound, commonly known as 4DPAIPN, is generally regarded as a robust and stable organophotocatalyst. researchgate.netrsc.org Its utility in a variety of photoredox reactions is partly attributed to this stability under visible light irradiation. researchgate.netrsc.org However, investigations into its behavior under specific photocatalytic conditions have revealed that 4DPAIPN can undergo degradation. This degradation is not necessarily a simple decomposition but can be a "beneficial" process, leading to the formation of new, photoactive species. researchgate.net

Detailed studies have elucidated a specific photodegradation pathway of 4DPAIPN when it is employed in a photocatalytic system in the presence of N,N-diisopropylethylamine (DIPEA) as a sacrificial reductant. researchgate.net Under illumination with visible light, 4DPAIPN was observed to undergo a substitution reaction at one of the cyano (-CN) positions. researchgate.net

The investigation into the photodegradation of 4DPAIPN was conducted under specific experimental conditions, as summarized in the following table.

Table 1: Experimental Conditions for the Photodegradation Study of 4DPAIPN

| Parameter | Value |

| Photocatalyst | 4DPAIPN (1.0 x 10⁻⁴ M) |

| Sacrificial Reductant | DIPEA (0.5 M) |

| Solvent | Acetonitrile (CH₃CN) |

| Light Source | Two 3 W 515 nm LEDs or two 3 W 455 nm LEDs |

| Temperature | Room Temperature |

Under these conditions, the degradation of 4DPAIPN was monitored, and the resulting products were isolated and identified. researchgate.net The research revealed that the degradation process involves a methyl or hydrogen substitution at one of the cyano groups of the isophthalonitrile core. researchgate.net This leads to the formation of 4DP-Me-BN (where a methyl group replaces a cyano group) and 4DP-H-BN (where a hydrogen atom replaces a cyano group). researchgate.net

The proposed mechanism for this photodegradation begins with the photoexcitation of 4DPAIPN. In the presence of DIPEA, an electron transfer occurs, generating the radical anion of 4DPAIPN (4DPAIPN•⁻) and the radical cation of DIPEA (DIPEA•⁺). researchgate.net The DIPEA•⁺ can then undergo fragmentation, leading to the formation of radicals that can interact with the 4DPAIPN•⁻. This interaction ultimately results in the substitution at the cyano position. researchgate.net

It is noteworthy that the photodegradation of 4DPAIPN is context-dependent and has been specifically documented in the presence of other reagents as part of a photocatalytic cycle. researchgate.net The intrinsic photostability of 4DPAIPN when irradiated in an inert environment without other reactive species has not been extensively quantified in the reviewed literature. The fast rates of electron transfer from the photogenerated reduced form of the dye to a catalyst can protect the dye from other degradation pathways, ensuring its stability during photochemical reactions. researchgate.net

Applications of 4dpaipn in Organic Photoredox Catalysis

4DPAIPN as a Metal-Free Organic Photoredox Catalyst

The development of organic photoredox catalysts like 4DPAIPN has been driven by the need for more sustainable, less toxic, and cost-effective alternatives to traditional transition metal complexes, such as those based on iridium and ruthenium. bath.ac.uk 4DPAIPN's utility stems from its structure as a donor-acceptor (D-A) fluorophore, which allows for fine-tuning of its electronic properties. rsc.orgbath.ac.uk

The catalytic activity of 4DPAIPN is rooted in its molecular structure and resulting photophysical properties. It is composed of four electron-donating diphenylamino groups attached to a central electron-accepting isophthalonitrile core. rsc.orgresearchgate.net This D-A architecture is fundamental to its function.

Upon absorption of visible light (e.g., blue LEDs, λmax ≈ 405-470 nm), 4DPAIPN is promoted to an excited state (4DPAIPN*). bath.ac.ukacs.org This excited state is a potent single-electron donor and acceptor, making it capable of engaging in single-electron transfer (SET) with a suitable substrate. researchgate.net A key feature of 4DPAIPN is its ability to undergo thermally activated delayed fluorescence (TADF). This process allows the molecule to efficiently harvest triplet excitons, leading to a long-lived excited state that enhances the probability of it reacting with substrates before deactivating. acs.orgacs.org

The catalytic cycle can proceed through two primary pathways:

Reductive Quenching: The excited catalyst (4DPAIPN*) accepts an electron from a sacrificial electron donor, generating a highly reducing radical anion (4DPAIPN•⁻). This radical anion then donates an electron to the substrate to initiate the desired chemical transformation. researchgate.netacs.org

Oxidative Quenching: The excited catalyst (4DPAIPN*) donates an electron to a substrate, forming a radical cation (4DPAIPN•⁺). A sacrificial reductant then regenerates the ground-state catalyst to complete the cycle.

The high reduction potential of the 4DPAIPN radical anion [E(P/P•⁻) = -1.66 V vs. SCE] makes it a particularly strong photoreductant, capable of activating even very stable chemical bonds. researchgate.net

| Property | Value |

| Maximum Absorption (λmax) | ~405 nm |

| Ground State Reduction Potential (P/P⁻) | -1.65 V vs. SCE |

| Ground State Oxidation Potential (P⁺/P) | +1.03 V vs. SCE |

| Excited State Reduction Potential (P/P⁻) | +0.90 V vs. SCE |

| Excited State Oxidation Potential (P⁺/P) | -1.52 V vs. SCE |

This interactive table summarizes key photophysical and electrochemical properties of 4DPAIPN. bath.ac.uk

The distinct redox properties of 4DPAIPN have enabled its use across a wide spectrum of organic reactions, significantly broadening the toolkit for synthetic chemists. rsc.org Its versatility as a metal-free photocatalyst allows it to facilitate transformations that were previously reliant on transition metals. researchgate.net

Some of the key classes of organic transformations mediated by 4DPAIPN include:

C-C and C-Heteroatom Bond Formation: 4DPAIPN has been successfully employed in various cross-coupling reactions. In combination with nickel catalysis, it facilitates the decarboxylative coupling of amino acids with aryl halides and the reductive coupling of aryl bromides with benzylic chlorides. bath.ac.uk

Borylation and Phosphonylation: It enables the functionalization of aryl chlorides to form valuable borylated and phosphonylated products. bath.ac.uk

Radical Hydroboration: The catalyst promotes the hydroboration of α,β-unsaturated esters, amides, and ketones using NHC-boranes. bath.ac.uk

Hydrocarboxylation: In the presence of formate (B1220265) salts, 4DPAIPN catalyzes the hydrocarboxylation of styrenes and α,β-unsaturated esters with high efficiency. bath.ac.uk

CO₂ Reduction: 4DPAIPN acts as an efficient photosensitizer in systems designed for the photocatalytic reduction of carbon dioxide. acs.orgrsc.org

| Transformation Type | Substrate Example | Reagent(s) | Product Type |

| Reductive Coupling | Aryl Bromide, Benzylic Chloride | Ni Catalyst, TMS₃SiOH | Diaryl Methane |

| Phosphonylation | Aryl Chloride | P(OEt)₃, Sodium Formate | Aryl Phosphonate |

| Borylation | Aryl Chloride | B₂pin₂, Sodium Formate | Aryl Boronate Ester |

| Hydrocarboxylation | Styrene | Formate Salt, Thiol | Carboxylic Acid |

This interactive table provides examples of the diverse organic transformations catalyzed by 4DPAIPN. bath.ac.uk

Catalytic Reduction Reactions Driven by 4DPAIPN

The strong reducing power of the 4DPAIPN excited state and its radical anion form makes it exceptionally well-suited for driving challenging reduction reactions under mild, visible-light-mediated conditions.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. researchgate.net 4DPAIPN has been instrumental in developing metal-free protocols for the hydrodefluorination of trifluoromethylarenes. nih.gov This process transforms a -CF₃ group into a -CH₃ group.

In a typical reaction, visible light excites 4DPAIPN, which then initiates a process that leads to the reduction of the trifluoromethylarene. This transformation is highly valuable for modifying bioactive compounds and pharmaceuticals at late stages of synthesis. researchgate.net The protocol is notable for its efficiency and broad substrate scope, accommodating various trifluoromethylated (hetero)arenes. nih.gov Furthermore, by using deuterium (B1214612) water as the source of the hydrogen isotope, the reaction can be adapted for deuterodefluorination, yielding methyl-d₃ groups with a high deuterium incorporation ratio. nih.gov

| Substrate | Product | Yield |

| 4-(Trifluoromethyl)biphenyl | 4-Methylbiphenyl | 95% |

| 2-(Trifluoromethyl)naphthalene | 2-Methylnaphthalene | 91% |

| 4-Trifluoromethyl-1,1'-biphenyl (Deuterodefluorination) | 4-(Methyl-d₃)-1,1'-biphenyl | 94% D ratio |

This interactive table shows the yields for the exhaustive hydrodefluorination and deuterodefluorination of representative trifluoromethylarenes using a metal-free, visible-light-promoted protocol. nih.gov

Primary amines are abundant and structurally diverse chemical feedstocks. Deaminative functionalization, which involves the activation and cleavage of a C-N bond to generate a radical, has become a powerful synthetic strategy. nih.gov Photoredox catalysis with 4DPAIPN provides a pathway to activate sterically hindered α-tertiary primary amines, which are challenging substrates for other methods. nih.govfigshare.com

The mechanism involves the condensation of the primary amine with an electron-rich aryl aldehyde to form an intermediate that can be oxidized by the excited photocatalyst. This leads to the generation of an imidoyl radical, which undergoes β-scission to release an alkyl radical. This alkyl radical can then be coupled with various partners, such as electron-deficient olefins, to create new C-C bonds and access valuable structures like γ-quaternary amino acids. nih.gov

Aryl chlorides are inexpensive and widely available starting materials, but their high bond dissociation energy makes them less reactive than the corresponding bromides and iodides in many catalytic processes. organic-chemistry.org The potent reducing ability of 4DPAIPN under photoredox conditions is sufficient to activate the C-Cl bond, generating aryl radicals that can be trapped in subsequent functionalization steps. bath.ac.ukresearchgate.net

This strategy has been successfully applied to the phosphonylation and borylation of aryl chlorides. bath.ac.uk Using sodium formate as a terminal reductant, 4DPAIPN catalyzes the formation of an aryl radical from the aryl chloride. This radical can then react with reagents like triethyl phosphite (B83602) or bis(pinacolato)diboron (B136004) to yield the corresponding aryl phosphonates and aryl boronate esters. The same aryl radical intermediates can also participate in hydroarylation reactions with terminal alkenes. bath.ac.uk

| Substrate | Reagent | Product |

| 4-Chlorobenzonitrile | P(OEt)₃ | Diethyl (4-cyanophenyl)phosphonate |

| 1-Chloro-4-phenoxybenzene | B₂pin₂ | 2-(4-Phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| 4-Chlorobenzonitrile | Styrene | 3-(4-Cyanophenyl)-1-phenylpropane |

This interactive table illustrates the functionalization of various aryl chlorides through 4DPAIPN photoredox catalysis. bath.ac.uk

Applications in Polymerization Methodologies

4DPAIPN has demonstrated significant utility as a catalyst in controlled radical polymerization techniques, which are fundamental for creating well-defined polymers. Its efficacy stems from its ability to mediate these processes under visible light, offering mild and temporally controlled reaction conditions.

4DPAIPN has been successfully employed as a highly efficient organocatalyst for Photoinduced Electron/Energy-Transfer Reversible Addition–Fragmentation Chain-Transfer (PET-RAFT) polymerization. nih.gov This modern polymerization technique allows for the synthesis of polymers with controlled molecular weights and narrow dispersity under visible light irradiation. rsc.orgresearchgate.net

In a notable application, 4DPAIPN was used to catalyze the PET-RAFT polymerization of methyl methacrylate (B99206). nih.gov The catalyst loading was remarkably low, at approximately 5 ppm, which is significantly lower than that required for many other photocatalysts. The process, utilizing a trithiocarbonate-based chain-transfer agent (CTA), achieved a monomer conversion of around 70%. Furthermore, the resulting polymers possessed number-average molecular weight (Mn) values up to 24 kDa. A key advantage of this system is its tolerance to oxygen, allowing the polymerization to be conducted in the presence of air without significant inhibition. nih.gov

Table 1: Performance of 4DPAIPN in PET-RAFT Polymerization of Methyl Methacrylate

| Parameter | Value | Source |

|---|---|---|

| Photocatalyst | 4DPAIPN | nih.gov |

| Monomer | Methyl Methacrylate | nih.gov |

| Catalyst Loading | ~5 ppm | nih.gov |

| Chain-Transfer Agent | Trithiocarbonate-based | nih.gov |

| Conversion | ~70% | nih.gov |

| Mn (up to) | 24 kDa | nih.gov |

| Oxygen Tolerance | Yes (can be run in air) | nih.gov |

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) represents a metal-free alternative to traditional ATRP, avoiding potential metal contamination in the final polymer product. researchgate.netrsc.org 4DPAIPN has been identified as a superior photocatalyst for this process, effectively controlling the polymerization of various monomers. nih.gov

The utility of 4DPAIPN in O-ATRP has been demonstrated for the polymerization of both methyl methacrylate and styrene. nih.gov Compared to other organic photocatalysts, 4DPAIPN provides higher conversion rates and better control over the polymerization process. This leads to the synthesis of well-defined polymers with predictable molecular weights and low dispersities, which is a critical requirement for industrial applications. nih.gov The mechanism relies on the reversible activation of a dormant alkyl halide species by the photoexcited catalyst to generate a propagating radical.

Table 2: Efficacy of 4DPAIPN as a Catalyst in O-ATRP

| Monomer | Catalyst Performance | Key Advantages | Source |

|---|---|---|---|

| Methyl Methacrylate | Superior conversion and control | Enables production of well-defined polymers | nih.gov |

| Styrene | Superior conversion and control | Powerful technique for industrial applications | nih.gov |

Cascade and Annulation Reactions Facilitated by 4DPAIPN

4DPAIPN is a proficient catalyst for complex multi-step reactions, such as cascade and annulation processes, that construct intricate molecular architectures from simpler precursors.

4DPAIPN has been utilized in photocatalytic annulation reactions that proceed via a cascade of decarboxylation and defluorination steps. A key example is the [4+3] annulation of o-hydroxyphenylacetic acids with trifluoromethyl alkenes to synthesize fluorinated dihydrobenzoxepines. This process involves the generation of a carbon-centered radical via decarboxylation, which then adds to the trifluoromethyl alkene. This is followed by a cyclization step involving the loss of fluoride (B91410) ions, a process facilitated by the photocatalyst. nih.gov Such reactions are valuable for creating fluorinated scaffolds, which are of significant interest in medicinal chemistry.

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient N-heterocycles. Photocatalytic variants of this reaction offer milder conditions and broader applicability. 4DPAIPN has been identified as an optimal catalyst for Minisci-type reactions involving the decarboxylative coupling of redox-active esters with various N-heterocycles. nih.gov

Specifically, N-hydroxyphthalimide (NHPI) esters of carboxylic acids are used to generate alkyl radicals under irradiation with visible light in the presence of 4DPAIPN. These radicals then couple with N-heterocycles with high selectivity. This method has been successfully applied to the synthesis of 1,3-disubstituted-bicyclo[1.1.1]pentanes (BCPs), which are valuable bioisosteres in drug discovery. nih.gov The reaction proceeds efficiently with a 5 mol% catalyst loading and trifluoroacetic acid as an additive. nih.gov

Table 3: Examples of 4DPAIPN-Catalyzed Minisci-Type Reaction for BCP Synthesis

| N-Heterocycle Acceptor | Product Yield | Source |

|---|---|---|

| 2-methoxypyrazine | 63% | nih.gov |

| Quinoline | 75% | nih.gov |

| 4-cyanopyridine | 71% | nih.gov |

Phosphonylation and Other Carbon-Heteroatom Bond-Forming Reactions

4DPAIPN is also highly effective in catalyzing the formation of carbon-heteroatom bonds, which are crucial linkages in many pharmaceuticals and functional materials.

This photocatalyst enables a radical-based approach to the phosphinylation of alkyl halides, a transformation that traditionally requires harsh conditions. Using just 1 mol% of 4DPAIPN under blue light irradiation at room temperature, a wide range of primary, secondary, and tertiary alkyl bromides and iodides can be coupled with dimethyl arylphosphonites to yield the corresponding alkyl(aryl)phosphinates in good yields. The reaction mechanism is proposed to involve a consecutive photoinduced electron transfer (conPET) process for alkyl bromides. For alkyl iodides, the mechanism shifts to an oxidative quenching of the excited 4DPAIPN*.

Furthermore, 4DPAIPN facilitates the phosphonylation of aryl chlorides in the presence of a terminal reductant like sodium formate. nih.gov Beyond C-P bond formation, 4DPAIPN is instrumental in dual catalytic systems for C-O bond formation. In combination with a nickel catalyst, it promotes the cross-coupling of carboxylic acids with aryl bromides, showcasing its versatility in constructing different types of carbon-heteroatom bonds. nih.gov

Table 4: 4DPAIPN-Catalyzed Phosphinylation and C-O Bond Formation Reactions

| Reaction Type | Substrates | Catalyst System | Product Yield | Source |

|---|---|---|---|---|

| Phosphinylation | 1-Bromoadamantane + Dimethyl phenylphosphonite | 1 mol% 4DPAIPN, DIPEA, PhCO₂Li | 78% | |

| Phosphinylation | Cyclohexyl iodide + Dimethyl phenylphosphonite | 1 mol% 4DPAIPN, PhCO₂Li | 92% | |

| Phosphonylation | Aryl Chlorides + P(OEt)₃ | 5-15 mol% 4DPAIPN, NaCHO₂ | Good yields | nih.gov |

| C-O Bond Formation | 4-(Trifluoromethyl)benzoic acid + 1-Bromo-4-(trifluoromethyl)benzene | 1 mol% 4DPAIPN, 5 mol% Ni(NO₃)₂·6H₂O | 91% | nih.gov |

Computational and Theoretical Investigations of 4dpaipn

Quantum Chemical Calculations (DFT and TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure and excited-state dynamics of molecules like 4DPAIPN. nih.govudel.eduuni-bayreuth.de These calculations are crucial for predicting molecular orbital energies, understanding electronic transitions, and calculating redox potentials. anu.edu.auumanitoba.ca

As a typical donor-acceptor fluorophore, 4DPAIPN features diphenylamino groups as electron donors and a dicyanobenzene core as the electron acceptor. researchgate.netrsc.org DFT calculations are employed to model this electronic structure, primarily by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-donating diphenylamino moieties, while the LUMO is centered on the electron-accepting isophthalonitrile core. The energy gap between these frontier orbitals is a key determinant of the molecule's absorption and emission properties.

TD-DFT calculations are used to probe the nature of the excited states. uc.pt For 4DPAIPN, the lowest singlet (S₁) and triplet (T₁) excited states are of particular interest. The small energy gap between the S₁ and T₁ states is a characteristic feature that enables efficient intersystem crossing (ISC) and reverse intersystem crossing (RISC), the latter being the defining process for Thermally Activated Delayed Fluorescence (TADF). acs.org The S₁ state is formed upon photoexcitation and can undergo ISC to the T₁ state. Due to the small energy gap, the T₁ state can be thermally repopulated back to the S₁ state, leading to delayed fluorescence. acs.org

Computational studies have explored the excited state dynamics of the 4DPAIPN radical anion (4DPAIPN˙⁻), which is a key intermediate in many photocatalytic cycles. rsc.org These investigations show that the excited states of this radical anion are very short-lived (on the order of picoseconds) and are not emissive. rsc.org

The functionality of 4DPAIPN as a photocatalyst is fundamentally linked to its ability to participate in single electron transfer (SET) processes. Computational methods are vital for elucidating the mechanisms of charge transfer and for predicting the redox potentials that govern these processes. The donor-acceptor architecture of 4DPAIPN dictates that its lowest energy electronic transition has a significant charge-transfer (CT) character, where electron density moves from the donor (diphenylamino groups) to the acceptor (isophthalonitrile core) upon photoexcitation.

Quantum chemical calculations can predict the oxidation and reduction potentials of 4DPAIPN in its ground and excited states. These theoretical values can be benchmarked against experimentally determined values from techniques like cyclic voltammetry. The redox potentials are critical for predicting the thermodynamic feasibility of a photocatalytic reaction. For instance, the excited state reduction potential determines the ability of the photoexcited catalyst (*PC) to reduce a substrate, while the excited state oxidation potential indicates its power to oxidize a substrate.

Recent in-depth spectroscopic and computational studies have investigated the consecutive photoinduced electron transfer (ConPeT) mechanism, where the initially formed radical anion of the photocatalyst (PC˙⁻) absorbs a second photon. rsc.org This excites the radical anion to a "super-reducing" state (*PC˙⁻) capable of reducing very challenging substrates. However, combined spectroscopic and computational evidence for 4DPAIPN˙⁻ suggests that its excited state is extremely short-lived and that the exceptional reducing power of the system may instead arise from the generation of longer-lived solvated electrons upon excitation of the radical anion in polar solvents like acetonitrile. rsc.org

| Potential | Value (V vs. SCE in CH₃CN) | Reference |

|---|---|---|

| E (P/P⁻) | -1.65 | bath.ac.ukresearchgate.net |

| E (P⁺/P) | +1.03 | bath.ac.ukresearchgate.net |

| E (P/P⁻) | +0.90 | bath.ac.ukresearchgate.net |

| E (P⁺/P) | -1.52 | bath.ac.ukresearchgate.net |

| E₁⸝₂ (P/P⁻) | +1.10 | researchgate.net |

| E₁⸝₂ (P⁺/P) | -1.28 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While specific molecular dynamics (MD) simulation studies focused exclusively on 4DPAIPN are not extensively reported in the literature, this computational technique is highly valuable for understanding the behavior of complex molecules in solution. mdpi.comnih.gov MD simulations can provide detailed insights into the conformational flexibility of the four diphenylamino groups, which can rotate and influence the molecule's electronic properties and its interactions with surrounding solvent molecules and substrates. nih.gov

Conformational analysis is important because the spatial arrangement of the donor groups relative to the acceptor core can affect the degree of electronic coupling and, consequently, the charge-transfer characteristics and photophysical properties. MD simulations can map the potential energy surface to identify low-energy conformers that are likely to be present under experimental conditions.

Furthermore, MD simulations incorporating explicit solvent molecules are crucial for accurately modeling solvation effects. researchgate.netmdpi.com The polarity of the solvent is known to significantly impact the properties of donor-acceptor molecules, often stabilizing the charge-transfer excited state and causing a red-shift (solvatochromism) in the emission spectrum. mdpi.com Explicit solvent models, as used in MD, can capture specific solvent-solute interactions like hydrogen bonding and provide a more realistic description of the local solvent environment compared to implicit continuum solvent models often used in quantum chemical calculations. researchgate.net This detailed view of solvation is essential for understanding phenomena such as the generation of solvated electrons from the excited radical anion of 4DPAIPN. rsc.org

Mechanistic Pathway Elucidation through Advanced Computational Models

Advanced computational models are instrumental in piecing together the complex mechanistic pathways of photocatalytic reactions involving 4DPAIPN. researchgate.net By combining quantum chemical calculations of reaction intermediates and transition states with kinetic modeling, a comprehensive picture of the reaction mechanism can be developed.

For 4DPAIPN, a key area of investigation is the mechanism of photocatalysis, which often begins with the photoexcitation of the catalyst, followed by either oxidative or reductive quenching. researchgate.net

Reductive Quenching Cycle: The excited catalyst *4DPAIPN is quenched by an electron donor, forming the radical anion 4DPAIPN˙⁻. This potent reducing agent can then donate an electron to a substrate to complete the catalytic cycle.

Oxidative Quenching Cycle: The excited catalyst *4DPAIPN is quenched by an electron acceptor, forming the radical cation 4DPAIPN˙⁺. This species can then oxidize a substrate.

Computational models have been particularly important in evaluating the ConPeT mechanism. rsc.org Theoretical calculations on the electronic structure and excited states of the 4DPAIPN˙⁻ intermediate suggest that direct electron transfer from its short-lived excited state to a substrate is unlikely. Instead, these models support an alternative pathway where the excited radical anion undergoes photoejection of an electron into the solvent, forming a solvated electron, which then acts as the ultimate super-reducing agent. rsc.org This highlights the power of computational models to challenge and refine proposed mechanistic pathways. researchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR) for Predictive Design

While specific QSAR models for 4DPAIPN derivatives are not widely documented, the principles of QSAR are highly relevant for the predictive design of new and improved organic photocatalysts. QSAR methodologies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity (e.g., photocatalytic efficiency, reaction yield).

For photocatalysts like 4DPAIPN, structural modifications could include changing the electron donor or acceptor units or introducing various substituents onto the aromatic rings. The "activity" would be linked to key photophysical and electrochemical properties. Computationally derived descriptors would be used to quantify the structural changes. These descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, redox potentials, and measures of charge distribution (e.g., dipole moment).

Steric/Topological Descriptors: Molecular volume, surface area, and connectivity indices.

A recent study utilized a modern, related approach by employing sequential closed-loop Bayesian optimization guided by high-throughput DFT calculations to discover optimal photocatalyst formulations. nih.gov In this work, a library of potential organic photocatalysts was screened computationally, and a set of 16 key molecular descriptors were calculated using DFT and TD-DFT. These descriptors, which included properties like excited-state energies, charge separation metrics, and reorganization energies, were used to build a model that could predict catalytic performance. nih.gov This data-driven strategy, which shares the core principle of QSAR in linking calculable structural features to experimental activity, represents a powerful pathway for accelerating the discovery of next-generation photocatalysts based on the 4DPAIPN scaffold.

Structure Activity Relationships and Analogous Systems

Influence of Diphenylamino Substituents on 4DPAIPN Photophysical and Catalytic Performance

The selection of diphenylamine (B1679370) as the electron-donating moiety in 4DPAIPN has a profound impact on its electronic structure and, consequently, its performance as a photocatalyst. The diphenylamino groups are more electron-rich compared to other commonly used donors like carbazole (B46965). researchgate.net This increased electron-donating strength directly influences the energy of the highest occupied molecular orbital (HOMO), making 4DPAIPN a more potent reducing agent in its ground state and, more importantly, in its photoexcited state.

This enhanced electron-donating ability leads to a red-shifted absorption spectrum for 4DPAIPN compared to its carbazole-containing counterparts, allowing it to absorb light in the visible region more effectively. researchgate.net The substitution with diphenylamine also results in a significantly different excited state lifetime. 4DPAIPN exhibits a remarkably long delayed fluorescence lifetime, which is a key characteristic of Thermally Activated Delayed Fluorescence (TADF) materials. researchgate.net This extended lifetime of the excited state increases the probability of it participating in a productive chemical reaction before decaying back to the ground state.

From a catalytic standpoint, the diphenylamino substituents make the photo-excited 4DPAIPN a stronger reducing agent. This is reflected in its excited-state reduction potential. researchgate.net This property is crucial for initiating chemical transformations that require a potent single-electron transfer agent. The strong reducing power of the excited state of 4DPAIPN, coupled with its long lifetime, enables it to efficiently activate a wide range of substrates in photoredox catalytic cycles. researchgate.net

Comparative Studies with Related Isophthalonitrile Derivatives

To better understand the unique characteristics of 4DPAIPN, it is instructive to compare it with analogous isophthalonitrile-based photocatalysts, particularly those with different electron-donating substituents.

One of the most extensively studied analogues of 4DPAIPN is 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN). Both molecules share the same isophthalonitrile acceptor core but differ in their electron-donating units, with 4DPAIPN having diphenylamino groups and 4CzIPN possessing carbazole moieties. This seemingly subtle structural difference leads to significant variations in their photophysical and electrochemical properties, which in turn dictates their suitability for different catalytic applications.

The steric interactions between the adjacent bulky donor groups in both molecules force a twisted conformation, which is crucial for achieving a small energy gap between the singlet and triplet excited states, a prerequisite for TADF. nih.gov However, the electronic nature of the diphenylamino group in 4DPAIPN, being a stronger electron donor than carbazole, results in a higher HOMO energy level for 4DPAIPN. researchgate.net

Below is a comparative table of the key photophysical and electrochemical properties of 4DPAIPN and 4CzIPN.

| Property | 4DPAIPN | 4CzIPN | Reference |

| Absorption Maximum (λabs) | ~405-440 nm | ~435 nm | researchgate.netbath.ac.uk |

| Ground State Reduction Potential (Ered) | -1.66 V vs SCE | -1.21 V vs SCE | researchgate.net |

| Excited State Reduction Potential (Ered)* | +0.63 V vs SCE | +1.40 V vs SCE | researchgate.net |

| Delayed Fluorescence Lifetime (τdelayed) | 121.5 µs | 1.8 µs | researchgate.net |

The differences in the electronic properties of 4DPAIPN and 4CzIPN directly translate to variations in their reactivity and selectivity in specific photocatalytic reactions. The choice between these two catalysts often depends on the specific redox requirements of the desired transformation.

For instance, in a phosphonylation reaction, it was observed that 4CzIPN provided a significantly higher product yield (84%) compared to 4DPAIPN, which resulted in a decreased yield. researchgate.net This can be attributed to the higher excited-state oxidizing power of 4CzIPN (Ered = +1.40 V vs SCE) compared to 4DPAIPN (Ered = +0.63 V vs SCE). researchgate.net In reactions where a potent photooxidant is required to activate a substrate, 4CzIPN is often the superior catalyst.

Conversely, in reactions that necessitate a strong photoreductant, 4DPAIPN is expected to outperform 4CzIPN. The more negative ground-state reduction potential of 4DPAIPN (-1.66 V vs SCE) compared to 4CzIPN (-1.21 V vs SCE) indicates that the radical anion of 4DPAIPN is a stronger reducing agent. researchgate.net This can be advantageous in dual catalytic systems, for example with nickel, where the photocatalyst is responsible for reducing the nickel complex to a lower oxidation state to complete the catalytic cycle. nih.govrsc.org

The significantly longer excited-state lifetime of 4DPAIPN (121.5 µs) compared to 4CzIPN (1.8 µs) can also play a crucial role. researchgate.net A longer lifetime allows for a greater probability of bimolecular reactions to occur, which can be particularly important at low substrate concentrations or for reactions with slower kinetics.

General Principles for the Molecular Design of Next-Generation Organic Photoredox Catalysts

The comparative analysis of 4DPAIPN and its analogues provides valuable insights into the rational design of future organic photoredox catalysts with tailored properties. Several key principles emerge:

Tuning Redox Potentials through Donor-Acceptor Modification: The redox potentials of isophthalonitrile-based photocatalysts can be finely tuned by modulating the electron-donating and -accepting strength of the constituent moieties. The use of stronger electron donors, such as diphenylamine in 4DPAIPN, leads to more potent photoreductants. Conversely, incorporating stronger electron-withdrawing groups in the acceptor core can enhance the oxidizing power of the catalyst.

Balancing Excited-State Lifetime and Reactivity: A long excited-state lifetime is generally desirable for efficient photocatalysis. The TADF mechanism, facilitated by a small singlet-triplet energy gap, is an effective strategy to achieve this. The design should aim for a molecular geometry that promotes this small energy gap, often through steric hindrance that leads to a twisted structure and separation of the HOMO and LUMO.

Optimizing Light Absorption: For a photocatalyst to be effective, it must absorb light in the visible region of the electromagnetic spectrum. The absorption wavelength can be controlled by the energy gap between the HOMO and LUMO. Modifying the donor and acceptor units can shift the absorption maximum to match the emission spectrum of the light source, thereby maximizing light absorption and catalytic efficiency.

Catalyst Stability: The photostability of the catalyst is a critical factor for practical applications. The molecular design should aim to minimize pathways for photochemical degradation. This can involve the selection of robust aromatic systems for both the donor and acceptor components.

By systematically applying these principles, it is possible to develop new generations of organic photoredox catalysts with customized properties that are optimized for specific chemical transformations, offering a sustainable and versatile alternative to traditional transition-metal-based catalysts.

Future Directions and Emerging Research Avenues for 4dpaipn

Expanding the Substrate Scope and Reaction Diversity in Catalysis

The versatility of 4DPAIPN as a photocatalyst is well-established, having been successfully employed in a multitude of organic transformations. Future research will focus on pushing the boundaries of its catalytic capabilities to include more challenging substrates and novel reaction pathways.

Current research has demonstrated the efficacy of 4DPAIPN in various complex reactions. For instance, it has been instrumental in dual catalysis systems, such as the Ni/photoredox-catalyzed C(sp²)–O cross-coupling for peptide macrocyclization, showcasing its compatibility with transition metal catalysis. It has also enabled the construction of complex molecular architectures, including [3+2] annulations to form bicyclo[3.1.0]hexanes and the synthesis of 1,3-disubstituted-bicyclo[1.1.1]pentanes (BCPs).

A significant area of future development lies in expanding the catalyst's application to previously unreactive or challenging substrate classes. This includes the activation of strong chemical bonds that are typically resistant to cleavage under mild conditions. The potent redox properties of 4DPAIPN could be harnessed for the reductive cleavage of historically stable C-N and C-O bonds in complex molecules, offering new synthetic routes and deprotection strategies.

Furthermore, the diversity of reactions catalyzed by 4DPAIPN is expected to grow. While it has been effective in hydrocarboxylation, phosphonylation, and borylation reactions, its potential in other areas like C-H functionalization is an active area of investigation. The generation of aryl radicals under 4DPAIPN catalysis opens avenues for novel heteroarylation and cross-coupling reactions with a broader range of coupling partners.

In the realm of polymer chemistry, 4DPAIPN has already been identified as a superior catalyst for visible light-driven atom transfer radical polymerization (ATRP) and photoinduced electron/energy-transfer reversible addition–fragmentation chain-transfer (PET-RAFT) polymerization. Future work will likely explore its use with a wider array of monomers, including those with sensitive functional groups, and in the synthesis of more complex polymer architectures like block copolymers and star polymers under even milder conditions.

The table below summarizes some of the key reaction types where the scope for 4DPAIPN is actively being expanded.

| Reaction Type | Current Substrate Examples | Potential Future Substrates/Scope Expansion | Key Findings |

| Cross-Coupling | Aryl bromides with carboxylic acids, alcohols, benzylic chlorides. | Aryl chlorides, mesylates, and other challenging electrophiles; expanded scope of nucleophiles. | 4DPAIPN's redox potential is crucial for selectivity, especially in Ni-dual catalysis. |

| C-H Functionalization | C-H phosphonylation. | Direct arylation, amination, and etherification of unactivated C-H bonds. | Enables late-stage functionalization of complex molecules. |

| Polymerization | Methyl methacrylate (B99206), styrene. | Functionalized monomers, bio-based monomers, synthesis of advanced polymer architectures. | Superior control and higher conversion rates compared to other photocatalysts; oxygen tolerance. |

| Annulations | Cyclopropenes and cyclopropylanilines for [3+2] annulations. | Higher-order cycloadditions, asymmetric annulations. | Formation of complex polycyclic systems with high diastereoselectivity. |

| Bond Cleavage | Decarboxylative couplings. | Reductive cleavage of strong C-N and C-O bonds in protecting groups or for skeletal editing. | Access to reactive intermediates under mild, light-driven conditions. |

Future efforts will likely focus on developing one-pot, multicomponent reactions catalyzed by 4DPAIPN, which would significantly enhance synthetic efficiency by constructing complex molecules from simple precursors in a single step.

Development of Novel 4DPAIPN Derivatives with Tailored Electronic and Redox Properties

The photocatalytic performance of 4DPAIPN is intrinsically linked to its electronic structure, specifically the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A promising future direction is the rational design and synthesis of novel 4DPAIPN derivatives with fine-tuned electronic and redox properties to meet the specific demands of challenging chemical transformations.

The donor-acceptor nature of the 4DPAIPN scaffold allows for systematic modification. By strategically introducing electron-donating or electron-withdrawing groups onto the peripheral diphenylamino moieties or the central isophthalonitrile core, researchers can modulate the catalyst's redox potentials. For example, incorporating stronger electron-donating groups on the diphenylamine (B1679370) units would raise the HOMO energy level, making the catalyst a more potent reducing agent in its ground state and potentially altering the properties of its excited state. Conversely, modifying the isophthalonitrile core with stronger electron-accepting groups would lower the LUMO energy, enhancing the oxidizing power of the excited state catalyst.

One specific goal is to develop derivatives with either enhanced reducing or oxidizing power to target substrates that are currently beyond the reach of the parent 4DPAIPN. A super-reducing or super-oxidizing organic photocatalyst derived from this scaffold could enable the activation of very stable bonds or the functionalization of substrates with very high oxidation potentials.

The table below outlines potential strategies for creating new 4DPAIPN derivatives and the targeted outcomes.

| Modification Strategy | Target Property | Desired Outcome | Example Application |

| Add strong electron-donating groups to diphenylamine moieties | Increase HOMO energy | Enhanced ground-state reducing power | Reduction of challenging functional groups or aryl halides. |

| Add strong electron-withdrawing groups to isophthalonitrile core | Decrease LUMO energy | Enhanced excited-state oxidizing power | Oxidation of substrates with high oxidation potentials. |

| Introduce sterically bulky groups | Inhibit aggregation/degradation pathways | Increased catalyst stability and longevity | Improved performance in prolonged reactions or industrial processes. |

| Modify aromatic structure to enhance rigidity | Increase excited-state lifetime | Higher quantum yields and reaction efficiency | More efficient energy or electron transfer to substrates. |

The development of a library of 4DPAIPN derivatives with a spectrum of redox potentials would provide chemists with a versatile toolkit, allowing them to select the optimal photocatalyst for a specific transformation, much like the selection of metal-based catalysts with different ligand sets.

Integration of 4DPAIPN into Hybrid Catalytic Systems

While 4DPAIPN is a highly effective photocatalyst on its own, its integration into hybrid or dual catalytic systems has emerged as a powerful strategy to unlock novel reactivity. Future research will continue to explore the synergy between 4DPAIPN and other catalytic species, including transition metals, enzymes, and other organocatalysts, to develop unprecedented chemical transformations.

The combination of 4DPAIPN with nickel catalysis is a prime example of a successful hybrid system, enabling challenging cross-coupling reactions such as the formation of C(sp²)–O bonds in peptides. In these systems, 4DPAIPN absorbs light and initiates a single-electron transfer (SET) process, generating radical intermediates that then engage with the nickel catalytic cycle. Future work will likely expand this concept to other earth-abundant metals like copper, iron, and cobalt, aiming to develop more sustainable and cost-effective dual catalytic methods.

Another exciting frontier is the merger of 4DPAIPN photoredox catalysis with biocatalysis. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) but are often limited in the types of reactions they can perform. A hybrid system could use 4DPAIPN to generate a radical intermediate that is then funneled into an enzymatic active site for a highly selective bond formation. This "photo-biocatalysis" approach could lead to the synthesis of complex chiral molecules that are difficult to access through conventional methods.

Pairing 4DPAIPN with other classes of organocatalysts is also a promising avenue. For example, combining photoredox catalysis with N-heterocyclic carbene (NHC) catalysis has already been shown to facilitate the synthesis of α-aminoketones. Future explorations could involve pairing 4DPAIPN with chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, to achieve enantioselective photoredox reactions.

The development of such hybrid systems requires a deep understanding of the kinetics and mechanisms of each catalytic cycle to ensure they operate in concert. The goal is to design systems where the photocatalyst and the co-catalyst work synergistically, enabling transformations that are not possible with either catalyst alone.

Advanced Spectroscopic Probes for Real-time Mechanistic Insight

A deeper understanding of the reaction mechanisms underlying 4DPAIPN catalysis is crucial for optimizing existing transformations and discovering new ones. While mechanistic proposals are often based on quenching experiments and product analysis, future research will increasingly rely on advanced spectroscopic techniques to gain real-time insight into the catalytic cycle.

Transient absorption spectroscopy is a powerful tool for directly observing the short-lived excited states and radical ion intermediates that are central to photoredox catalysis. By monitoring the formation and decay of these species on timescales from picoseconds to microseconds, researchers can elucidate the kinetics of electron transfer, intersystem crossing, and other fundamental steps. This information is invaluable for understanding why certain substrates are reactive while others are not, and for rationally designing more efficient catalytic systems. For example, such techniques could be used to directly observe the interaction between the excited state of 4DPAIPN and a substrate molecule, confirming whether the reaction proceeds via an oxidative or reductive quenching cycle.

Time-resolved electron paramagnetic resonance (EPR) spectroscopy can provide structural information on the radical intermediates involved in the catalytic cycle, helping to confirm their identity and electronic environment. This can be particularly useful in complex dual catalytic systems to understand the interplay between the organophotocatalyst and a metal co-catalyst.

Furthermore, in-situ reaction monitoring using techniques like Raman or infrared (IR) spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. This data can be used to build detailed kinetic models of the catalytic process, revealing rate-limiting steps and potential side reactions. When combined with computational modeling, these advanced spectroscopic methods will provide a comprehensive picture of the reaction landscape, accelerating the development of next-generation photocatalytic systems based on 4DPAIPN.

Sustainable Synthesis Approaches and Green Chemistry Considerations for 4DPAIPN Production

As the applications of 4DPAIPN expand, so does the need for its synthesis to be aligned with the principles of green chemistry. The current preparative methods often involve the use of hazardous reagents and solvents, such as sodium hydride and dimethylformamide (DMF). Future research will focus on developing more sustainable and environmentally benign routes for the production of 4DPAIPN and its derivatives.

A key goal is to replace hazardous reagents and solvents with safer alternatives. This could involve exploring alternative bases to sodium hydride that are less pyrophoric and easier to handle. Similarly, replacing high-boiling point polar aprotic solvents like DMF with greener alternatives such as dihydrolevoglucosenone (Cyrene) or ionic liquids would significantly improve the environmental footprint of the synthesis.

Furthermore, streamlining the purification process is crucial. The current methods often rely on silica (B1680970) gel chromatography, which consumes large quantities of solvents. Developing synthetic routes that yield 4DPAIPN with high purity directly from the reaction mixture, perhaps through crystallization, would eliminate the need for chromatographic purification, making the process more scalable and sustainable.

Finally, a life-cycle assessment of 4DPAIPN production would provide a holistic view of its environmental impact, from the sourcing of raw materials to the final product and its disposal or recycling. This analysis can help identify hotspots in the production process and guide future research toward developing a truly green and sustainable manufacturing process for this important class of organophotocatalysts.

Q & A

Basic: How can researchers optimize the synthesis of 4DPAIPN under solvent-minimized conditions?

Methodological Answer:

The solvent-minimized synthesis of 4DPAIPN can be achieved via mechanochemical ball milling, which reduces environmental impact and improves reaction efficiency. A typical procedure involves reacting 2,4,5,6-tetrafluoroisophthalonitrile with diphenylamine derivatives (e.g., bis(4-chlorophenyl)amine) in a ball mill with minimal THF or DMF as a liquid additive. This method yields 80–94% purity after recrystallization . Key parameters include milling time (4–6 hours), stoichiometric ratios (6:1 for amine:fluorinated precursor), and solvent selection (THF for better solubility). Comparative studies show ball milling reduces solvent use by 70% compared to traditional reflux methods .

Basic: What analytical techniques are critical for characterizing 4DPAIPN and resolving spectral discrepancies?

Methodological Answer:

Essential techniques include:

- 1H/13C NMR : Confirm substitution patterns and aromatic proton environments (e.g., δ 8.66 ppm for carbazole protons in 4CzIPN analogs) .

- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 788.89 for 4DPAIPN) .

- IR Spectroscopy : Identify nitrile stretches (~2200 cm⁻¹) and aromatic C-H vibrations .

Discrepancies in NMR shifts often arise from solvent polarity (CDCl₃ vs. DMSO) or residual impurities. For unresolved peaks, use 2D NMR (COSY, HSQC) or cross-reference with computational simulations (DFT) .

Advanced: How does the Consecutive Photoinduced Electron Transfer (ConPeT) mechanism govern 4DPAIPN’s photoredox activity?

Methodological Answer:

4DPAIPN operates via ConPeT, where two sequential photons generate a radical anion (E₁/₂ = -1.65 V vs. SCE) capable of super-reducing substrates. The first photon excites 4DPAIPN to a singlet state, which undergoes intersystem crossing to a triplet state. Subsequent electron transfer forms a radical anion, which absorbs a second photon to reach a doubly reduced state (E ~ -2.8 V). This mechanism is validated via transient absorption spectroscopy and cyclic voltammetry . To study this, use nanosecond laser flash photolysis (λex = 450 nm) and compare quenching rates with sacrificial donors (e.g., triethylamine) .

Advanced: How can researchers resolve contradictions in reported redox potentials of 4DPAIPN across studies?

Methodological Answer:

Variations in redox potentials (e.g., E₁/₂ = +0.90 V to +1.35 V) arise from solvent effects (MeCN vs. DMF), electrolyte choice (TBAPF₆ vs. LiClO₄), and reference electrode calibration (SCE vs. Fc/Fc+). Standardize measurements using:

- Ferrocene internal reference (E₁/₂(Fc/Fc+) = 0 V in MeCN).

- Identical electrolyte concentrations (0.1 M TBAPF₆).

- Deoxygenated conditions to prevent oxidative interference .

Advanced: What strategies enhance 4DPAIPN’s photocatalytic activity through structural modification?

Methodological Answer:

Modify the diphenylamino groups or isophthalonitrile core to tune electronic properties:

- Electron-withdrawing substituents (e.g., Br, Cl on phenyl rings) lower LUMO energy, improving reduction power (e.g., 4ClDPAIPN achieves E₁/₂ = -1.85 V) .

- Extended conjugation (e.g., naphthyl substituents) enhances light absorption (λabs > 500 nm).

Synthesize derivatives via nucleophilic aromatic substitution (NaH/DMF, 80°C) and characterize using time-resolved fluorescence to assess excited-state lifetimes .

Advanced: How to validate radical intermediates in 4DPAIPN-catalyzed C–H functionalization?

Methodological Answer:

Use EPR spectroscopy with spin traps (e.g., TEMPO) to detect transient radicals. For example, in CO₂ carboxylation, benzylic radicals are trapped as TEMPO-adducts (g = 2.006) . Complementary methods include:

- Radical clock experiments (e.g., cyclopropane ring-opening kinetics).

- Isotopic labeling (D₂O quenching in deuterocarboxylation) to track hydrogen abstraction pathways .

Advanced: What computational methods predict 4DPAIPN’s excited-state dynamics for reaction design?

Methodological Answer:

Employ TD-DFT calculations (B3LYP/6-31G*) to model:

- Singlet-triplet energy gaps (ΔEₛₜ ~ 0.3 eV for 4DPAIPN).

- Charge-transfer character in excited states (e.g., HOMO→LUMO+1 transitions).

Validate with multireference methods (CASSCF) for accurate triplet-state geometries. Pair computational data with experimental Stern-Volmer quenching rates to predict substrate compatibility .

Advanced: How to address solubility challenges in large-scale 4DPAIPN syntheses?

Methodological Answer:

Improve solubility via:

- Co-solvent systems (CH₂Cl₂/hexane 1:1 for recrystallization) .

- Microwave-assisted synthesis (DMF, 130°C, 20 minutes) to reduce reaction time and aggregation .

For polymerization-enhanced catalysis, graft 4DPAIPN onto polystyrene matrices to maintain activity in polar solvents .

Advanced: Why do conflicting reports exist on 4DPAIPN’s catalytic efficiency in [3+2] annulations?

Methodological Answer:

Discrepancies arise from:

- Substrate steric effects (bulky cyclopropanes reduce yields by 40%) .

- Catalyst loading (optimal at 2 mol%; >5 mol% causes side reactions).

- Light source intensity (450 nm LEDs at 10 W/m² vs. lower-power setups). Standardize protocols using kinetic profiling (in situ IR) to monitor intermediate formation .

Advanced: How to design 4DPAIPN-based systems for dual photoredox and energy transfer catalysis?

Methodological Answer:

Combine 4DPAIPN with triplet sensitizers (e.g., thioxanthone) for energy transfer. For example, in nickel-catalyzed cross-couplings:

Retrosynthesis Analysis